5-Azacytidine-15N4
Description
Properties
Molecular Formula |
C₈H₁₂¹⁵N₄O₅ |
|---|---|
Molecular Weight |
248.18 |
Synonyms |
Azacitidine-15N4; 4-Amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one-15N4; 5-AC-15N4; 5-AZC-15N4; 5-AZCR-15N4; 5-AzaC-15N4; Antibiotic U 18496-15N4; Azacytidine-15N4; Ladakamycin-15N4; Ledakamycin-15N4; Mylosar-15N4; NSC 102816-15N4; NSC 103-627-15N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 5 Azacytidine 15n4
Chemical Synthesis Pathways for 5-Azacytidine (B1684299) Precursors
The cornerstone of synthesizing 5-Azacytidine is the formation of its heterocyclic core, 5-azacytosine (B16484). A scalable and practical manufacturing process often begins with readily available starting materials. One established pathway involves the reaction of dicyandiamide (B1669379) with formic acid to produce guanylurea (B105422) formate (B1220265). acs.orgresearchgate.net This intermediate is then cyclized with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the 1,3,5-triazine (B166579) ring of 5-azacytosine. acs.org
Once the 5-azacytosine base is synthesized, it must be coupled with a protected ribose sugar. A common strategy is the Vorbrüggen glycosylation. epo.org This involves a silylation step, where 5-azacytosine is treated with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium (B1175870) sulfate. acs.orgepo.orggoogle.com This process forms a silylated 5-azacytosine derivative, which is more soluble and reactive for the subsequent coupling reaction. acs.orgepo.org
The silylated base is then coupled with a protected ribofuranose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. acs.org The reaction is typically catalyzed by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate or TMSOTf) being a frequently used catalyst. epo.orggoogle.com This yields a protected form of 5-Azacytidine (e.g., 2,3,5-tri-O-acetyl-5-azacytidine). acs.org The final step is the deprotection of the hydroxyl groups on the ribose ring, commonly achieved by treatment with a base like n-butylamine in methanol (B129727), to yield the final 5-Azacytidine product. acs.org
| Step | Reactants | Key Reagents/Catalysts | Product |
|---|---|---|---|
| 1 | 5-Azacytosine | Hexamethyldisilazane (HMDS), Ammonium Sulfate | Silylated 5-azacytosine |
| 2 | Silylated 5-azacytosine, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 2,3,5-tri-O-acetyl-5-azacytidine |
| 3 | 2,3,5-tri-O-acetyl-5-azacytidine | n-Butylamine, Methanol | 5-Azacytidine |
Targeted 15N4 Isotopic Labeling Techniques within the Pyrimidine (B1678525) Ring
The synthesis of 5-Azacytidine-15N4 requires the incorporation of the stable nitrogen-15 (B135050) isotope at all four nitrogen positions: the three nitrogens within the 1,3,5-triazine ring and the exocyclic amino group. This is achieved by utilizing 15N-enriched starting materials in the synthesis of the 5-azacytosine precursor. alfa-chemistry.com General strategies for synthesizing 15N-labeled heterocycles often involve either a de novo synthesis from simple labeled precursors or an isotopic exchange reaction on a pre-formed ring. alfa-chemistry.comnih.gov For total labeling, a de novo approach is most effective.
Regiospecific 15N Enrichment Procedures
For 5-Azacytidine-15N4, the goal is not regiospecificity but rather complete isotopic enrichment. The strategy involves constructing the triazine ring from precursors where all nitrogen atoms are 15N. This ensures that N1, N3, N5, and the exocyclic N4 are all labeled. The synthetic pathway for 5-azacytosine can be adapted by substituting standard reagents with their 15N-labeled counterparts. For example, the synthesis could start from 15N-labeled dicyandiamide or by using 15N-ammonia to synthesize the necessary precursors, thereby ensuring the incorporation of 15N throughout the heterocyclic core. alfa-chemistry.com
Precursor Design for High Isotopic Purity
Achieving high isotopic purity in the final 5-Azacytidine-15N4 product is critically dependent on the isotopic enrichment of the initial labeled precursors. nih.gov Commercially available sources of nitrogen-15, such as [15N]-Ammonium chloride (15NH4Cl), are typically used to synthesize more complex labeled building blocks. alfa-chemistry.com
To ensure all four nitrogen atoms are labeled, a synthetic route must be designed where every nitrogen introduced originates from a 15N source. For instance, synthesizing [¹⁵N₂]-cyanamide, which can then be dimerized to form [¹⁵N₄]-dicyandiamide, would provide a key precursor. Subsequent reactions to form the guanylurea intermediate and cyclization to the triazine ring would carry the 15N labels forward into the 5-azacytosine-¹⁵N₄ core. The high isotopic enrichment of the starting materials is paramount to obtaining a final product with greater than 98-99% isotopic purity. nih.gov
Purification and Isolation Protocols for Research-Grade 5-Azacytidine-15N4
The purification of research-grade 5-Azacytidine-15N4 follows protocols similar to those for the unlabeled compound, with careful attention paid to maximizing yield due to the high cost of isotopically labeled materials. After the deprotection step, the crude product is often isolated by filtration. acs.org
A common and effective method for purification is recrystallization. A solvent system such as dimethyl sulfoxide (B87167) (DMSO) and an anti-solvent like toluene (B28343) or methanol is frequently employed. acs.orggoogle.com The crude 5-Azacytidine is dissolved in a minimal amount of hot DMSO, and the anti-solvent is added to induce precipitation of the purified product upon cooling. google.com The resulting solid is then filtered, washed with a suitable solvent (e.g., methanol), and dried under vacuum to yield the final high-purity product. acs.orggoogle.com
For achieving very high purity, chromatographic methods can be utilized. Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective technique for separating the final product from any remaining impurities or degradation products. globalresearchonline.net Additionally, silica (B1680970) gel flash chromatography may be used for the purification of protected intermediates during the synthesis. nih.gov
Isotopic Purity and Chemical Identity Verification for Labeled Compound
Confirming the chemical identity and isotopic enrichment of 5-Azacytidine-15N4 is a critical final step that relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.comscimetr.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the successful incorporation of the 15N isotopes. The replacement of four naturally abundant 14N atoms with 15N atoms results in a predictable mass increase of approximately 4 Daltons in the molecular weight of the compound. nist.govresearchgate.net The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the isotopic enrichment, allowing for the determination of purity. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous confirmation of the compound's structure and the location of the isotopic labels.
15N NMR: This is a direct method to observe the 15N nuclei, confirming their presence in the molecule. wikipedia.org
1H and 13C NMR: The spectra of the labeled compound will show distinct differences compared to the unlabeled analog. Protons and carbons that are one or two bonds away from a 15N atom will exhibit splitting (J-coupling), resulting in more complex multiplet patterns. researchgate.net For example, the exocyclic amine protons will appear as a doublet due to coupling with the adjacent 15N atom.
2D NMR: Heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are powerful tools to correlate specific protons with their directly attached nitrogen atoms. nih.gov This provides definitive proof of the label's position within the molecule.
| Analytical Technique | Expected Observation for 5-Azacytidine | Expected Observation for 5-Azacytidine-15N4 |
|---|---|---|
| Mass Spectrometry (M+H)+ | ~245.09 Da | ~249.08 Da (Mass shift of +4) |
| 1H NMR (NH2 signal) | Broad singlet | Doublet (due to 1JNH coupling) |
| 13C NMR | Singlets for C2, C4, C6 | Doublets or more complex multiplets for C2, C4, C6 (due to 1JCN and 2JCN coupling) |
| 15N NMR | No signal (at natural abundance) | Strong signals corresponding to the four 15N nuclei |
Advanced Analytical Techniques for Quantifying 5 Azacytidine 15n4 and Its Intracellular Metabolites
Mass Spectrometry-Based Quantification Methodologies
Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification of 5-Azacytidine (B1684299) and its metabolites. Its high resolution and ability to distinguish between molecules with minute mass differences make it indispensable for tracking isotopically labeled compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 5-Azacytidine-15N4
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of 5-Azacytidine in various biological matrices, including plasma and cell extracts. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using an HPLC system. The choice of the column and mobile phase is critical for resolving 5-Azacytidine from its metabolites and other endogenous compounds. For instance, a method for quantifying 5-azacytidine in human plasma utilized a YMC J'sphere M80 C18 column with an isocratic elution. researchgate.net Another approach employed a Hypercarb porous graphite (B72142) analytical column with an isocratic mobile phase to achieve separation. innovareacademics.in
Following chromatographic separation, the analyte is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to 5-Azacytidine is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. For 5-azacytidine, a common MRM transition is m/z 244.9 → 113.0. researchgate.net
The development of robust LC-MS/MS methods faces challenges due to the inherent instability of 5-Azacytidine in aqueous solutions. nih.gov Proper sample handling and preparation, often involving immediate processing and the use of stabilizers, are crucial for accurate quantification. researchgate.net
High-Resolution Mass Spectrometry for Isotope Distribution Analysis
High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of isotopically labeled compounds like 5-Azacytidine-15N4. Unlike standard resolution mass spectrometers, HRMS instruments can distinguish between molecules with very small mass differences, enabling the precise analysis of isotope distribution patterns.
A notable application of HRMS is the AZA-MS method, a quantitative approach developed to measure the intracellular levels of 5-azacytidine (AZA) and its deoxyribonucleoside form, 5-aza-2'-deoxycytidine (5-AZA-CdR). nih.gov This method is crucial for understanding the metabolic fate of 5-Azacytidine, as a portion of it is converted to 5-AZA-CdR intracellularly before being incorporated into DNA. nih.gov The small mass difference of just one dalton between AZA and cytidine (B196190), and between 5-AZA-CdR and deoxycytidine, necessitates the high resolving power of HRMS to avoid interference from the endogenous nucleosides. nih.gov
By utilizing HRMS, researchers can accurately quantify the incorporation of ¹⁵N from 5-Azacytidine-15N4 into its various metabolic forms. This allows for the detailed study of metabolic pathways, including the rates of conversion and incorporation into DNA and RNA, providing invaluable insights into the drug's mechanism of action. nih.gov
Use of 5-Azacytidine-15N4 as an Internal Standard in Quantitative Assays
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. 5-Azacytidine-15N4 is an ideal internal standard for the quantification of unlabeled 5-Azacytidine.
An internal standard is a compound that is added in a known amount to both the calibration standards and the unknown samples. It should have physicochemical properties very similar to the analyte of interest. Since 5-Azacytidine-15N4 is chemically identical to 5-Azacytidine, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer.
By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, any variations in sample preparation, injection volume, or instrument response can be effectively compensated for. This leads to more reliable and reproducible quantitative results. Several studies have successfully employed 5-Azacytidine-15N4 as an internal standard for the LC-MS/MS-based quantification of 5-azacytidine and its metabolites in biological samples. innovareacademics.innih.gov
Table 1: LC-MS/MS Parameters for 5-Azacytidine Quantification
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | YMC J'sphere M80 C18 | Hypercarb porous graphite |
| Mobile Phase | Ammonium (B1175870) acetate (B1210297) (2 mM) with 0.1% formic acid and methanol (B129727) (gradient) | 10 mM ammonium acetate:acetonitrile (B52724) with 0.1% formic acid (70:30, v/v) (isocratic) |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition (5-Azacytidine) | m/z 244.9 → 113.0 | Not specified |
| Internal Standard | 5-methyl-2'-deoxycytidine | 5-Azacytidine-15N4 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL in human plasma | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing and Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed structural information about molecules. In the context of 5-Azacytidine-15N4, NMR is particularly valuable for isotopic tracing and identifying its metabolites. The incorporation of the ¹⁵N isotope significantly enhances the utility of NMR for these purposes.
The study of the ¹⁵N NMR characteristics of 5-Azacytidine provides foundational data for its use in metabolic studies. caltech.edu The chemical shifts of the nitrogen atoms in the 5-azacytidine molecule are sensitive to their chemical environment. When 5-Azacytidine-15N4 is introduced into a biological system, the ¹⁵N labels can be tracked as the molecule is metabolized.
By acquiring ¹⁵N NMR spectra or, more commonly, ¹H-¹⁵N heteronuclear correlation spectra (like HSQC), researchers can follow the fate of the ¹⁵N atoms. This allows for the identification of metabolites that have incorporated the labeled nitrogen atoms. For example, if 5-Azacytidine is phosphorylated and then incorporated into RNA, the ¹⁵N signals would be observed in the resulting RNA molecule, providing direct evidence of this metabolic pathway. The ability to incorporate ¹⁵N labels into nitrogen-containing heterocycles greatly facilitates the use of NMR spectroscopy for studying molecular structures and reaction mechanisms. beilstein-journals.org
Furthermore, NMR can be used to quantify the relative abundance of different metabolites by integrating the corresponding signal intensities. While not as sensitive as mass spectrometry, NMR provides a unique window into the structural details of metabolites and their isotopic labeling patterns without the need for chemical derivatization. One study successfully used ¹³C-NMR to investigate the hydrolysis kinetics of 5-azacytidine, demonstrating the utility of NMR in studying the stability and degradation of this compound. nih.gov
Chromatographic Separation Techniques for Compound and Metabolite Profiling
Chromatographic techniques are essential for separating 5-Azacytidine and its metabolites from the complex mixture of molecules present in biological samples prior to their detection and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of 5-Azacytidine and its related compounds. Various HPLC methods have been developed to achieve efficient separation and quantification.
Reverse-phase HPLC (RP-HPLC) is a commonly used mode of separation. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. Several RP-HPLC methods have been developed and validated for the quantification of azacitidine and its impurities in pharmaceutical ingredients and dosage forms. innovareacademics.inglobalresearchonline.net For example, one method utilized a Discovery C18 column with a gradient mobile phase of ammonium acetate buffer and acetonitrile to separate azacitidine from its impurities. globalresearchonline.net
Normal-phase HPLC (NP-HPLC) has also been employed for the analysis of azacitidine, particularly for separating it from its degradation products. One study developed a stability-indicating isocratic normal-phase method using a Chiralpak IA column and a mobile phase of n-hexane and ethanol. researchgate.net
The choice of detector for HPLC analysis is crucial. UV detectors are commonly used, with the detection wavelength typically set around 242 nm, which is a wavelength of maximum absorbance for azacitidine. innovareacademics.in When coupled with mass spectrometry, as described in section 3.1.1, HPLC provides a highly powerful tool for both separation and sensitive detection.
An example of HPLC application is the analysis of secondary metabolites produced by a fungus after treatment with 5-azacytidine. The HPLC profiles showed distinct changes in the metabolite production upon treatment, demonstrating the utility of HPLC in metabolic profiling studies. researchgate.net
Table 2: HPLC Methods for 5-Azacytidine Analysis
| Method Type | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| RP-HPLC | Discovery C18 (250 x 4.6 mm, 5 µm) | Gradient of Ammonium acetate buffer and Acetonitrile | UV at 217 nm | Quantification of Azacitidine and its impurities |
| RP-HPLC | YMC ODS AQ-5 (250 x 4.6 mm), 5 µm | Gradient of Ammonium acetate buffer, Methanol, and Acetonitrile | UV at 242 nm | Quantification of Azacitidine and its impurities |
| NP-HPLC | Chiral pak IA (250 × 4.6 mm, 5 µm) | n-Hexane-ethanol (50:50, v/v) | UV at 242 nm | Determination of N-formyl azacitidine impurity |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior performance compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comaustinpublishinggroup.com The technology utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed of analysis. ijsrtjournal.comwjpsonline.com These characteristics are particularly advantageous for the analysis of nucleoside analogs like 5-azacytidine and its metabolites, which are often present in complex biological matrices and can be unstable. nih.govresearchgate.net The enhanced efficiency of UPLC systems allows for shorter run times and reduced solvent consumption, making it a more cost-effective and environmentally friendly technique. austinpublishinggroup.com
In the context of 5-Azacytidine-15N4, UPLC is coupled with mass spectrometry (MS) to create highly selective and sensitive assays. nih.govmdpi.com The use of 5-Azacytidine-15N4 as an internal standard is critical for accurate quantification, as it co-elutes with the unlabeled analyte and compensates for variations in sample processing and instrument response. nih.govfrontagelab.com.cn Researchers have developed various UPLC-MS/MS methods to separate 5-azacytidine from its metabolites and endogenous interferences. mdpi.comresearchgate.net
A notable method, termed 'AZA-MS', was developed to quantify 5-azacytidine and its key active metabolite, 5-aza-2'-deoxycytidine (5-AZA-CdR), in DNA, RNA, and cytoplasm from the same sample. nih.govnih.gov This method employs an ultra-high-performance liquid chromatography system interfaced with an Orbitrap mass spectrometer. nih.gov The chromatographic separation is achieved on a C30 column, which was identified as optimal after evaluating several column types, including C18 chemistries. nih.gov The removal of ammonium formate (B1220265) from the chromatographic buffer was found to improve signal intensity for 5-AZA-CdR by 27-fold. nih.gov
Table 1: Example of UPLC Gradient Conditions for 5-Azacytidine Metabolite Analysis
This table outlines the gradient elution program used in the AZA-MS method for separating 5-azacytidine and its metabolites. nih.gov
| Time (minutes) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |
| 0 | 100 | 0 |
| 2.5 | 100 | 0 |
| 3.0 | 0 | 100 |
| 3.5 | 0 | 100 |
| 4.0 | 100 | 0 |
| 8.0 | 100 | 0 |
| Data sourced from Leukemia (2018). nih.gov |
Other studies have utilized different UPLC columns, such as the ACQUITY UPLC™ BEH C18, to achieve rapid separation of azacitidine from endogenous compounds in plasma, with analysis times as short as 3.5 minutes. mdpi.comresearchgate.net These methods demonstrate the versatility and power of UPLC to provide the high-resolution separation necessary for the accurate quantification of 5-azacytidine and its metabolic products in complex biological samples.
Detection of Nucleic Acid Incorporation via Isotope Ratio Mass Spectrometry
A primary mechanism of 5-azacytidine involves its incorporation into RNA and, after conversion to its deoxyribose form, into DNA. researchgate.netmedchemexpress.com Quantifying this incorporation is a direct measure of target engagement and is crucial for understanding the compound's dynamics. Stable isotope labeling with 5-Azacytidine-15N4, in conjunction with highly sensitive mass spectrometry techniques, provides a powerful tool for tracing and quantifying the fate of the drug into nucleic acids. These methods rely on measuring the ratio of the heavy isotope-labeled analyte to its naturally abundant counterpart.
While classical Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a standard for compound-specific isotope analysis of molecules like amino acids ucdavis.edu, methods for analyzing larger biomolecules like drug-incorporated DNA and RNA often utilize liquid chromatography coupled with high-resolution mass spectrometry. The 'AZA-MS' method, for instance, uses 5-Azacytidine-15N4 as an internal standard to accurately quantify the amount of the active metabolite, 5-AZA-CdR, that becomes incorporated into cellular DNA. nih.govnih.gov This quantitative mass spectrometry approach revealed that patients who respond to azacitidine therapy accumulate more 5-AZA-CdR in their DNA compared to nonresponders, highlighting that resistance is not necessarily due to impaired metabolism but can be a result of insufficient DNA incorporation. nih.govnih.gov The lower limit of quantification for this assay was established at 10 nM for both 5-AZA-CdR and 5-azacytidine. nih.gov
Another ultra-sensitive technique, Accelerator Mass Spectrometry (AMS), has been adapted to quantify the incorporation of radiolabeled ([14C]) azacitidine into DNA and RNA. nih.gov AMS is an isotope ratio technique capable of detecting attomolar quantities of isotopes. nih.gov This method allows for the direct measurement of the azacitidine-nucleic acid complex after isolation from various matrices like cancer cells and patient-derived peripheral blood mononuclear cells (PBMCs). nih.gov The sensitivity of the AMS assay is remarkable, capable of quantifying a single molecule of azacitidine incorporated within a strand of approximately 2 x 10^7 nucleotides from PBMCs. nih.gov
Table 2: Research Findings on Azacitidine Incorporation in Nucleic Acids
This table summarizes key findings from studies using advanced mass spectrometry to quantify azacitidine incorporation into DNA and RNA.
| Analytical Technique | Isotope Label | Analyte Quantified | Matrix | Lower Limit of Quantification (LLOQ) | Key Research Finding | Reference |
| UPLC-Orbitrap MS (AZA-MS) | 15N4 (as Internal Standard) | 5-aza-2'-deoxycytidine (5-AZA-CdR) | DNA, RNA, Cytoplasm | 10 nM | Responders to therapy accumulate more 5-AZA-CdR in their DNA than nonresponders. | nih.govnih.gov |
| Accelerator Mass Spectrometry (AMS) | 14C | Azacitidine | DNA (from mouse BM) | 1.7 pgEq/µg DNA | A linear relationship was established between the administered radioactive dose and the amount of azacitidine incorporated into DNA. | nih.gov |
| Accelerator Mass Spectrometry (AMS) | 14C | Azacitidine | RNA (from mouse BM) | 0.22 pgEq/µg RNA | The method is sensitive enough to support clinical studies using small amounts of patient bone marrow (~3 mL). | nih.gov |
| BM: Bone Marrow |
These advanced analytical methods, which measure isotope ratios to determine the extent of drug incorporation, are essential for elucidating the mechanisms of action and resistance of 5-azacytidine. They provide a direct and quantitative link between drug exposure and its ultimate interaction with the therapeutic targets, DNA and RNA.
Molecular and Cellular Mechanisms of 5 Azacytidine 15n4 Action in Experimental Systems
DNA Methyltransferase Inhibition Research
The primary and most extensively studied mechanism of 5-Azacytidine (B1684299) is the inhibition of DNA methyltransferases (DNMTs). medchemexpress.comguidechem.comtoku-e.com This action leads to a reduction in DNA methylation, an epigenetic mark critical for gene regulation. toku-e.com
After 5-Azacytidine is metabolized and incorporated into a DNA strand, it serves as a fraudulent substrate for DNMTs. nih.gov When a DNMT enzyme attempts to add a methyl group to the 5-azacytosine (B16484) base, the nitrogen atom at position 5 of the ring prevents the normal catalytic reaction from completing. mdpi.comnih.gov Instead of releasing the DNA, the enzyme becomes irreversibly locked in a covalent complex with the 5-azacytosine-containing DNA. scbt.comguidechem.commdpi.comscbt.com This "trapping" of the DNMT on the DNA helix effectively sequesters the enzyme. medchemexpress.commedchemexpress.commedchemexpress.eu These DNMT-DNA adducts are recognized by the cell as a form of DNA damage and are targeted for proteasomal degradation, leading to a progressive depletion of active DNMT enzymes within the cell. nih.govnih.govresearchgate.net
Research indicates that 5-Azacytidine has specific effects on different DNMT subtypes. The irreversible trapping mechanism leads to the depletion of cellular DNMTs, which prevents the maintenance of methylation patterns following DNA replication, resulting in passive, genome-wide hypomethylation. guidechem.comnih.gov Studies in various cell lines have shown that 5-Azacytidine treatment leads to a significant decline in the protein levels of DNMT1, the enzyme primarily responsible for maintaining methylation patterns, and DNMT3A, an enzyme involved in de novo methylation. nih.govmedsci.orgnih.gov However, its effect on DNMT3B appears to be less pronounced or inconsistent across different experimental models. medsci.orgnih.gov
| DNMT Subtype | Effect of 5-Azacytidine Treatment | Research Findings |
| DNMT1 | Significant protein level decline; targeted for degradation via covalent trapping. | 5-Azacytidine primarily targets DNMT1 for degradation, leading to hypomethylation. nih.gov |
| DNMT3A | Dramatic decline in protein expression observed in multiple cell lines. | Protein levels are significantly reduced upon treatment. nih.govmedsci.orgnih.gov |
| DNMT3B | Inconsistent or no significant change in protein levels. | Effects on this subtype are not as pronounced as on DNMT1 and DNMT3A. medsci.orgnih.gov |
RNA Metabolism Modulation and Associated Cellular Responses
While its effects on DNA are profound, a larger fraction of 5-Azacytidine is incorporated into RNA. mdpi.comnih.gov This incorporation has significant consequences for RNA metabolism and cellular function. The presence of the analog in RNA chains can disrupt the stability and processing of various RNA molecules. scbt.comguidechem.com This can lead to a cascade of cellular responses, including the inhibition of protein synthesis, as the integrity and function of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) are compromised. guidechem.comtoku-e.comtargetmol.com
Ribonucleotide Reductase Inhibition and Deoxynucleotide Pool Perturbation
5-Azacytidine, a pyrimidine (B1678525) analog, has been identified as a potent inhibitor of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. nih.govnih.gov This inhibition is a key aspect of its mechanism of action. nih.govnih.gov RR is composed of two subunits, RRM1 and RRM2, and is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. nih.govnih.gov
Studies in leukemia cell lines, mouse models, and bone marrow mononuclear cells from acute myeloid leukemia (AML) patients have demonstrated that 5-azacytidine effectively inhibits the RRM2 subunit. nih.govnih.gov This inhibition is more potent than that of other known RRM2 inhibitors like Triapine. nih.gov The consequence of this inhibition is a significant disruption of the deoxynucleotide pools within the cell. nih.govnih.gov Interestingly, the initial conversion of 5-azacytidine to its active deoxy-form, which is mediated by RR, is ultimately halted by the compound's own inhibitory action on the enzyme. nih.govnih.gov
The table below summarizes the effects of 5-azacytidine on RRM2 levels in an in vivo mouse model.
| Treatment Group | RRM2 mRNA Level Reduction | RRM2 Protein Level Reduction |
| 5-azacytidine | 40% | 70-80% |
| Vehicle Control | No significant change | No significant change |
Data from a study where mice with engrafted MV4-11 leukemia cells were treated with 20 mg/kg of 5-azacytidine twice a week for 4 weeks. nih.gov
Impact on RNA Stability and Processing
A significant portion of 5-azacytidine, estimated to be between 80% and 90%, is incorporated into RNA. nih.govnih.gov This incorporation has profound effects on RNA stability and processing. nih.govnih.govscbt.com The nitrogen substitution at the 5-position of the azacytidine molecule is a key feature that influences its interactions with cellular machinery. scbt.com
Research has shown that 5-azacytidine leads to a dose- and time-dependent decrease in total RNA levels in leukemia cell lines such as MV4-11 and K562. nih.gov This reduction in RNA levels is not a direct result of cytotoxicity. nih.gov The incorporation of 5-azacytidine into RNA molecules, particularly RRM2 mRNA, leads to attenuated stability of these transcripts. nih.govnih.gov For instance, in MV4-11 cells, 5-azacytidine was found to shorten the half-life of RRM2 mRNA. nih.gov However, it does not appear to affect the synthesis and processing of polyadenylic acid-containing messenger RNA. nih.gov
The table below illustrates the effect of 5-azacytidine on the stability of different mRNA transcripts.
| mRNA Transcript | Effect of 5-azacytidine on Half-life |
| RRM2 | Shortened |
| abl | No significant change |
| GAPDH | No significant change |
Data from a study in MV4-11 cells where de novo transcription was blocked with actinomycin (B1170597) D. nih.gov
Consequences for Protein Synthesis and Ribosome Function
The disruption of RNA metabolism by 5-azacytidine has direct consequences for protein synthesis and ribosome function. nih.govnih.gov The incorporation of 5-azacytidine into RNA can disrupt the normal processes of transcription and translation. nih.govsavemyexams.com Studies have shown that 5-azacytidine treatment leads to the disaggregation of polyribosomes and an accumulation of 80S ribosomes, indicating an inhibition of the formation of the 80S ribosomal subunit. nih.gov This ultimately interferes with the production of proteins. medchemexpress.commedchemexpress.com
In BSC-1 cells, 5-azacytidine was observed to inhibit the accumulation of 28S and 18S ribosomal RNAs in the cytoplasm in a concentration- and time-dependent manner. nih.gov This effect was reversible upon removal of the compound. nih.gov The inhibition of ribosomal RNA accumulation directly impacts the assembly of functional ribosomes, which are essential for protein synthesis. nih.gov
| Ribosomal RNA | Inhibition in Cytoplasm (at 200 µg/ml for 2h) |
| 28S rRNA | 80% |
| 18S rRNA | 70% |
Data from a study in BSC-1 cells. nih.gov
Epigenetic Remodeling Beyond DNA Methylation
While 5-azacytidine is a well-known DNA methyltransferase (DNMT) inhibitor, its effects on epigenetic remodeling extend beyond DNA methylation. stemcell.commdpi.comnih.gov It can induce widespread changes in the epigenetic landscape of a cell. mdpi.com
Chromatin Structure Alterations and Histone Modification Interplay
5-azacytidine treatment can lead to significant alterations in chromatin structure and the interplay of histone modifications. nih.govnih.gov Histone modifications, such as acetylation and methylation, are crucial for regulating gene expression. embopress.orgmdpi.compreprints.org For instance, H3K4me3 and histone H3/H4 acetylation are associated with active genes, while H3K27me3 and H3K9me3 are linked to gene repression. embopress.orgmdpi.com
Studies have shown that 5-azacytidine can induce changes in histone marks. nih.gov In some cases, genes may switch their repressive marks from H3K27me3 to H3K9me3, or vice versa, following treatment. nih.gov Furthermore, the drug can influence the accessibility of DNA by altering nucleosome positioning, as seen with the increased expression of the GFAP gene, which is associated with histone modification and nucleosome repositioning at its promoter. nih.gov This demonstrates a complex interplay where changes in DNA methylation can trigger a cascade of alterations in histone modifications and chromatin architecture. nih.gov
Long Non-Coding RNA and MicroRNA Regulation
The regulatory effects of 5-azacytidine also extend to non-coding RNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), which are key regulators of gene expression. nih.govnih.govmdpi.commdpi.comthermofisher.com
In the parasite Schistosoma mansoni, treatment with 5-azacytidine resulted in the differential expression of hundreds of lncRNAs, including intergenic, antisense, and sense lncRNAs. nih.govnih.gov A significant portion of these modulated lncRNAs had histone marks at their transcription start sites, suggesting regulation by histone modifications. nih.govnih.gov This indicates that 5-azacytidine can indirectly influence gene expression by altering the lncRNA landscape. nih.govnih.gov
Downstream Effects on Gene Expression Profiles
The culmination of 5-azacytidine's molecular and cellular actions is a significant alteration of global gene expression profiles. nih.govnih.govnih.gov These changes are not solely due to the demethylation of gene promoters. nih.gov
Transcriptomic Analysis (e.g., RNA-seq) in Response to 5-Azacytidine
Transcriptomic analysis using methods like RNA sequencing (RNA-seq) provides a global view of the changes in gene expression following treatment with 5-Azacytidine. These studies reveal large-scale shifts in the cellular transcriptome as a direct consequence of the compound's demethylating activity.
In a study on kenaf plants, RNA-seq was used to assess the gene expression profiles in anthers following treatment with 5-Azacytidine. embopress.org The analysis identified a total of 3,986 differentially expressed genes (DEGs), with 2,171 genes being upregulated and 1,815 genes downregulated, demonstrating the profound impact of the treatment on gene transcription. embopress.org Similarly, transcriptomic analysis of acute myeloid leukemia (AML) cell lines sensitive and resistant to 5-Azacytidine (often abbreviated as AZA) revealed 2,865 differentially expressed mRNAs. nih.gov This differential expression was linked to key biological processes including apoptosis, chemokine signaling, and pathways related to PI3K/AKT, RAP1, TNF, and TGF signaling. nih.gov
Further research in a mouse model of AML showed that 5-Azacytidine treatment led to transcriptional changes in non-leukemic cells in the blood and spleen. aacrjournals.org This analysis highlighted an enrichment of genes involved in biological pathways such as cell adhesion, thrombosis, and angiogenesis, indicating a complex systemic response to the drug beyond the direct impact on cancer cells. aacrjournals.org
Table 1: Summary of Transcriptomic Changes in Response to 5-Azacytidine in Different Experimental Systems
| Experimental System | Method | Key Findings | Reference |
|---|---|---|---|
| Kenaf Plant Anthers | RNA-seq | Identified 3,986 differentially expressed genes (2,171 upregulated, 1,815 downregulated). | embopress.org |
| AZA-sensitive vs. AZA-resistant AML Cells | RNA-seq | Identified 2,865 differentially expressed mRNAs, enriched in pathways like apoptosis, PI3K/AKT, and TNF signaling. | nih.gov |
| AML Mouse Model (Non-leukemic blood/spleen cells) | Transcriptional Profiling | Revealed differential regulation of genes in pathways related to adhesion, thrombosis, and angiogenesis. | aacrjournals.org |
Reactivation of Silenced Genes and Promoters
A primary mechanism of 5-Azacytidine is the reactivation of genes that have been silenced by promoter hypermethylation. pnas.orgnih.gov By inhibiting DNA methyltransferases, the compound facilitates the removal of methyl groups from CpG islands in promoter regions, leading to the re-expression of tumor suppressor genes and other silenced genes. nih.govpnas.org
Experimental evidence for this mechanism is well-documented across various models. In potato plants carrying transcriptionally silenced transgenes for neomycin phosphotransferase (NPTII) and green fluorescent protein (GFP), treatment of leaf segments with 5-Azacytidine followed by plant regeneration resulted in whole plants with reactivated transgene expression. omicsdi.org This reactivation was directly correlated with a decrease in cytosine methylation within the promoter region of the silenced gene. omicsdi.org In oral squamous cell carcinoma (OSCC) cells, treatment with 5-Azacytidine led to an increase in the total amount of RNA, confirming the drug's demethylating activity and the subsequent re-activation of silenced promoter regions. pnas.org
Deeper mechanistic studies reveal that DNA demethylation is a critical first step, but subsequent chromatin remodeling is essential for full gene reactivation. Following demethylation induced by a related compound, 5-Aza-2'-deoxycytidine, the histone variant H2A.Z is deposited at the promoter regions by the SRCAP (Snf2-related CBP activator protein) complex. escholarship.org This insertion of H2A.Z is required to establish nucleosome-depleted regions, which are characteristic of active promoters and are necessary for the complete reactivation of the silenced gene. escholarship.org
Table 2: Examples of Gene Reactivation Studies with 5-Azacytidine
| Experimental System | Silenced Gene/Region | Outcome of 5-Azacytidine Treatment | Associated Mechanism | Reference |
|---|---|---|---|---|
| Potato (Solanum tuberosum) | nptII and GFP transgenes | Reactivated expression at the whole plant level. | Decreased cytosine methylation in the promoter region. | omicsdi.org |
| Oral Squamous Cell Carcinoma (OSCC) | Epigenetically silenced promoters | Increased total RNA amount, suggesting reactivation. | Inferred DNA demethylation. | pnas.org |
| Cancer Cell Lines | Silenced tumor suppressor genes | Reactivation of gene expression. | DNA demethylation. | nih.gov |
| General Cancer Cell Model | Silenced gene promoters | Gene reactivation. | Requires SRCAP-mediated H2A.Z insertion post-demethylation. | escholarship.org |
Proteomic Changes (e.g., SILAC-MS)
To understand the downstream consequences of transcriptomic shifts, quantitative proteomic techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry (MS) are employed. thermofisher.comescholarship.org The SILAC method involves growing cell populations in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids, such as L-Arginine (e.g., ¹³C₆, ¹⁵N₄) and L-Lysine. biorxiv.orgthermofisher.comyale.edu After experimental treatment, such as with 5-Azacytidine, the protein lysates from the "light" control and "heavy" treated cells are combined, digested, and analyzed by MS. thermofisher.com This allows for the accurate relative quantification of thousands of proteins, revealing the proteomic landscape changes induced by the drug. pnas.orgyale.edu
Studies using SILAC have provided detailed insights into the proteomic impact of azanucleosides. In a study on acute myeloid leukemia (AML) cells, a multiomics approach including SILAC-based surface proteomics was used to characterize the response to 5-Azacytidine. pnas.orgpnas.org The analysis revealed that while the drug induced global DNA hypomethylation, the changes in the surface proteome were more varied and unique to each cell line, with 5 to 10% of surface proteins being differentially regulated. pnas.orgbiorxiv.org Despite this diversity at the individual protein level, pathway analysis showed a convergent effect, with a general decrease in metabolic pathways and an increase in immune defense response pathways. pnas.orgpnas.org
Another quantitative proteomic study in leukemia cells treated with the related compound 5-Aza-2'-deoxycytidine identified 188 proteins with significantly altered expression. nih.gov Notably, this included the significant downregulation of two key enzymes in cholesterol biosynthesis, FDPS and FDFT1. nih.gov A comprehensive analysis of the nuclear proteome following 5-Azacytidine treatment identified specific degradation of the DNA methyltransferase Dnmt1 and its interaction partner Uhrf1, as well as other chromatin-associated factors like Brd2, highlighting the drug's targeted impact on the epigenetic machinery. nih.gov
Table 3: Selected Proteomic Changes Observed Following Azanucleoside Treatment
| Experimental System | Proteomic Method | Key Protein/Pathway Changes | Reference |
|---|---|---|---|
| AML Cell Lines | SILAC Surface Proteomics | Unique changes per cell line; convergence on decreased metabolism and increased immune response pathways. | pnas.orgpnas.org |
| Leukemia Jurkat-T Cells | SILAC Proteomics | 188 proteins altered; significant decrease in cholesterol biosynthesis enzymes FDPS and FDFT1. | nih.gov |
| Mouse Embryonic Stem Cells | Quantitative Proteomics | Identified degradation of Dnmt1, Uhrf1, and Brd2. | nih.gov |
| High-Risk Myelodysplasia (MDS) | Reverse Phase Protein Array (RPPA) | Induction of autophagy as a pro-survival pathway; increase in transcription factors like c-myc and STAT3/5. | frontiersin.org |
Applications of 5 Azacytidine 15n4 in Epigenetic and Functional Genomics Research
Probing DNA Methylation Dynamics
The ability of 5-Azacytidine-15N4 to systematically inhibit DNA methylation makes it a cornerstone tool for investigating the role of this epigenetic modification in gene regulation and cellular function.
Beyond its global effects, 5-Azacytidine (B1684299) is crucial for studying locus-specific methylation. It can reverse the hypermethylation of specific gene promoters, particularly those of tumor suppressor genes that are often silenced in cancer cells, leading to their re-expression. plos.orgnih.gov Research has shown that 5-Azacytidine treatment can significantly reduce the methylation levels of genes such as RASSF1A and RPRM, leading to a marked increase in their mRNA expression. plos.org This demonstrates its utility in dissecting the direct link between the methylation status of a specific gene and its transcriptional activity.
| Cell/Organism Type | Type of Hypomethylation | Key Findings | Reference |
|---|---|---|---|
| Myeloid Cells (P39, HL60) | Global | Induced non-dose-dependent global DNA hypomethylation at concentrations ≥0.5 µM. Apoptotic cells showed a 41% decrease in methylation. | nih.gov |
| Feline Lymphocytes | Global | Caused a concentration-dependent decrease in overall methylated DNA. | preprints.org |
| Human Lung Cancer Cells (H226) | Locus-Specific | Reversed hypermethylation in the promoter of the tumor suppressor gene RASSF1a. | nih.gov |
| Nasopharyngeal Carcinoma Cells (CNE2, SUNE1) | Locus-Specific | Significantly reduced methylation levels of RASSF1A and RPRM promoters, leading to their re-expression. | plos.org |
| Mesenchymal Stem Cells (MSCs) | Locus-Specific | Altered methylation in the "CpG island shore" of the dlx5 promoter, contributing to osteogenic differentiation. | nih.gov |
5-Azacytidine-15N4 serves as a critical tool for functional validation in studies employing methylation mapping techniques like bisulfite sequencing and pyrosequencing. plos.org These methods are used to determine the precise methylation status of individual cytosine bases within a specific DNA region. Researchers use 5-Azacytidine to create a state of induced hypomethylation in cells. nih.gov By comparing the methylation maps of treated versus untreated cells, scientists can pinpoint specific CpG sites whose demethylation is associated with changes in gene expression or cellular phenotype. plos.orgmedsci.org
For example, after treating nasopharyngeal carcinoma cells with 5-Azacytidine, bisulfite pyrosequencing was used to quantitatively analyze the methylation changes at the promoters of specific genes. plos.org This approach confirmed that the drug-induced re-expression of these genes was directly linked to the demethylation of their promoter regions. plos.org Similarly, in studies on Daphnia, targeted bisulfite sequencing was used to confirm that 5-Azacytidine exposure led to lower methylation levels in all targeted gene regions, providing a controlled model to study the impact of these changes. nih.gov This use of 5-Azacytidine is fundamental to establishing a cause-and-effect relationship between DNA methylation and biological outcomes.
Investigating Gene Regulation and Cell Fate Decisions in Developmental Biology Research
By altering the epigenetic landscape, 5-Azacytidine-15N4 allows researchers to manipulate gene expression programs that govern cell identity and development, providing deep insights into cell fate decisions.
5-Azacytidine is widely recognized for its capacity to direct the differentiation of multipotent stem cells into various specialized lineages. This is achieved by demethylating the promoters of key lineage-specifying transcription factors, thereby activating the genetic programs for differentiation. ijbs.comias.ac.in
Myogenesis: Treatment of fibroblasts or mesenchymal stem cells (MSCs) with 5-Azacytidine has been shown to induce their differentiation into muscle cells. bio-gems.comijbs.com The compound promotes the expression of crucial myogenic regulatory factors (MRFs) like MyoD and Myf-5, which are essential for committing cells to the myogenic lineage. ijbs.com
Cardiomyogenesis: 5-Azacytidine can efficiently induce the differentiation of mesenchymal and embryonic stem cells into cardiomyocytes (heart muscle cells). tocris.combio-gems.com This process is often used as a model system to study heart development and regeneration. stemcell.com
Osteogenesis: The compound facilitates the osteogenic (bone) differentiation of MSCs. nih.govias.ac.in Studies on aged human adipose-derived MSCs found that 5-Azacytidine treatment not only induced proliferation but also improved their impaired osteogenic potential. plos.orgnih.gov This was associated with the increased expression of late osteogenic markers like osterix and osteocalcin (B1147995). plos.org
| Differentiation Lineage | Cell Model | Key Research Findings | Reference |
|---|---|---|---|
| Myogenesis (Muscle) | Murine Myoblasts (C2C12) | Induced expression of myogenic regulatory factors (MyoD, Myf-5) and promoted fusion of myoblasts. | ijbs.com |
| Cardiomyogenesis (Heart) | Mesenchymal Stem Cells | Induces differentiation into cardiomyocytes. | tocris.com |
| Cardiomyogenesis (Heart) | Human Embryonic Stem Cells | Enhances differentiation to cardiomyocytes. | stemcell.com |
| Osteogenesis (Bone) | Aged Human Adipose-Derived MSCs | Improved osteogenic potential by increasing expression of osterix and osteocalcin and facilitating matrix mineralization. | plos.orgnih.gov |
| Osteogenesis (Bone) | Bone Marrow MSCs | Promoted osteogenic differentiation by up-regulating genes such as dlx5, runx2, and osteocalcin. | nih.govias.ac.in |
The generation of induced pluripotent stem cells (iPSCs) from somatic cells requires extensive epigenetic remodeling, with DNA demethylation being a critical barrier. nih.govscielo.br The endogenous pluripotency genes, such as Oct4 and Nanog, are methylated and silenced in differentiated cells and must be reactivated. scielo.br 5-Azacytidine has been shown to significantly improve the efficiency of iPSC reprogramming. stemcell.comtocris.com By inhibiting DNMTs, it facilitates the demethylation of these key pluripotency loci, thereby helping to erase the epigenetic memory of the original somatic cell and establish a stable pluripotent state. stemcell.comnih.gov Studies have shown that using 5-Azacytidine helps induce full reprogramming in partially reprogrammed cells and can reset the epigenetic memory in mouse iPSCs. stemcell.com
In plant biology, 5-Azacytidine is a key tool for investigating the role of DNA methylation in development and cellular totipotency. mdpi.com Microspore embryogenesis is a process where immature pollen grains (microspores) are reprogrammed by stress to form embryos, a valuable technique in plant breeding. frontiersin.orgnih.govnih.gov
Research in species like rapeseed (Brassica napus) and barley (Hordeum vulgare) has shown that DNA hypomethylation is crucial for initiating this reprogramming. frontiersin.org Short-term treatment with 5-Azacytidine at the beginning of the culture process promotes the switch to an embryogenic fate by decreasing global DNA methylation. frontiersin.orgfrontiersin.org However, prolonged exposure to the compound often prevents the later stages of embryo maturation, indicating that dynamic changes in methylation, including de novo methylation, are required for proper embryo development. frontiersin.orgnih.gov This highlights the complex role of DNA methylation, where an initial decrease is needed to acquire totipotency, followed by an increase to guide differentiation. mdpi.com Furthermore, 5-Azacytidine has been used to study other developmental processes, such as the release of bud dormancy in tree peonies, where it was found to accelerate the process by inducing hypomethylation. nih.gov
Dissecting Cellular Responses to Epigenetic Perturbation
The introduction of 5-Azacytidine into cellular models allows researchers to study the direct consequences of DNA hypomethylation on cellular behavior. These studies are fundamental to understanding its therapeutic action and identifying new applications.
Research across various cancer cell line models demonstrates that 5-Azacytidine significantly impacts cell viability by inhibiting proliferation and inducing programmed cell death, or apoptosis. In human glioblastoma (GBM) cell lines (U87MG, U373MG) and patient-derived lines, increasing concentrations of 5-Azacytidine led to decreased cell viability. researchgate.net The treatment induced a rounded cell phenotype, which is consistent with apoptotic cell death. researchgate.net Similarly, in non-seminomatous germ cell tumor cell lines (NCCIT, 2102Ep), including their cisplatin-resistant counterparts, 5-Azacytidine treatment strongly inhibited viability and induced apoptosis at nanomolar concentrations. mdpi.com This apoptotic response was evidenced by the cleavage of Caspase-3 and Poly-(ADP-ribose) polymerase 1 (PARP1). mdpi.com
Studies on nasopharyngeal carcinoma (NPC) cells (CNE2, SUNE1) showed that combining 5-Azacytidine with irradiation enhanced radiation-induced apoptosis. plos.org In hepatocellular carcinoma (HCC) cell lines, 5-Azacytidine was found to downregulate cell viability and growth. mdpi.com In myeloid cell lines, it has been shown to decrease cell growth and proliferation while increasing apoptosis in a dose-dependent manner. nih.gov
Table 1: Effects of 5-Azacytidine on Cell Proliferation and Apoptosis in Various Cancer Cell Lines
| Cell Line Model | Cancer Type | Key Findings | References |
|---|---|---|---|
| U87MG, U373MG | Glioblastoma | Decreased cell viability with increasing drug concentration; induced apoptotic phenotype. | researchgate.net |
| NCCIT, 2102Ep | Germ Cell Tumor | Strongly inhibited viability and induced apoptosis in both cisplatin-sensitive and -resistant cells. | mdpi.com |
| CNE2, SUNE1 | Nasopharyngeal Carcinoma | Enhanced radiation-induced apoptosis. | plos.org |
| JHH-6, HuH-7 | Hepatocellular Carcinoma | Downregulated cell viability and growth. | mdpi.com |
| P39 | Myeloid Leukemia | Decreased cell growth and proliferation; increased apoptosis. | nih.gov |
5-Azacytidine exerts significant effects on the cell cycle, a tightly regulated process that governs cell replication. bio-rad-antibodies.com Analysis of its impact reveals that it can halt the progression of cells through various phases of the cycle. In murine myoblast cells (C2C12), 5-Azacytidine was found to have a negative effect on cell cycle progression, promoting an arrest of cell proliferation. nih.govnih.gov This was associated with an increase in the protein levels of Cyclin-D and the cell cycle inhibitor p21. nih.gov
In hepatocellular carcinoma cells, 5-Azacytidine treatment led to an accumulation of cells in the G1/G0 and G2/M phases of the cell cycle. mdpi.com This arrest was linked to the upregulation of the inhibitor p27kip1 and downregulation of cyclins D1 and B1. mdpi.com Similarly, studies in P39 myeloid cells and germ cell tumor lines showed that 5-Azacytidine affects cell cycle status, contributing to its anti-proliferative effects. mdpi.comnih.gov In nasopharyngeal carcinoma cells, treatment with 5-Azacytidine before irradiation led to a significant G2/M phase arrest, which is a key mechanism for enhancing radiosensitivity. plos.org The transition between cell cycle phases is mediated by cyclin-dependent kinases (Cdks) and their association with cyclins, and 5-Azacytidine disrupts this delicate balance. bio-rad-antibodies.comnih.gov
Autophagy, a cellular process of self-degradation of components, is another key response to 5-Azacytidine. medchemexpress.comnih.govbiorxiv.org In acute myeloid leukemia (AML) cells, 5-Azacytidine treatment induces autophagy, which has been shown to degrade endogenous retroelements (EREs). nih.govbiorxiv.org While 5-Azacytidine treatment leads to the upregulation of ERE transcripts, these are subsequently cleared by the autophagic process and not processed into immunogenic peptides. nih.gov
The mechanism of autophagy induction appears to be linked to the inhibition of DNMT2, a tRNA-methyl transferase enzyme. biorxiv.org This inhibition leads to the formation of protein aggregates, which in turn triggers an autophagic response. biorxiv.org Interestingly, this effect was not observed with decitabine, another hypomethylating agent, suggesting a mechanism specific to 5-Azacytidine's broader effects, which include incorporation into RNA. fda.govbiorxiv.org Researchers have suggested that inhibiting this induced autophagy could be a therapeutic strategy to enhance the anti-tumor immune effects of 5-Azacytidine by allowing ERE-derived peptides to be presented to the immune system. nih.govbiorxiv.org
Elucidating Resistance Mechanisms in Preclinical Models
Despite its effectiveness, resistance to 5-Azacytidine is a significant clinical challenge. researchgate.net Preclinical models, particularly the development and analysis of resistant cell lines, are essential for understanding and overcoming this problem.
To investigate the mechanisms of drug resistance, researchers have successfully generated 5-Azacytidine-resistant cell lines in the laboratory. researchgate.netnih.gov This is typically achieved by exposing sensitive parental cancer cell lines to gradually increasing concentrations of 5-Azacytidine over an extended period. nih.gov For example, resistant subclones have been developed from myelodysplastic syndrome (MDS) and AML cell lines such as OCI-M2, SKM1, and MOLM-13. nih.govresearchgate.net Similarly, resistant variants of the human leukemia cell lines THP-1 and HL-60 have also been established. researchgate.netfrontiersin.org These resistant cell lines, which can tolerate significantly higher concentrations of the drug than their parental counterparts, serve as invaluable tools for comparative studies to identify the molecular changes that drive the resistant phenotype. researchgate.netnih.gov The stability of this resistance has been validated in some cases by transplanting the resistant cells into immunocompromised mice. nih.govresearchgate.net
By comparing sensitive and resistant cell lines, researchers have identified several molecular mechanisms that confer resistance to 5-Azacytidine. These changes often involve the activation of compensatory signaling pathways that promote cell survival. Transcriptomic analysis of resistant cells revealed the deregulation of several cancer-related pathways, including the PI3K/AKT, TNF, and TGF-beta signaling pathways. nih.govnih.gov
Genetic mutations also play a crucial role in resistance. A common finding in resistant leukemia cell lines is the presence of point mutations in the UCK2 (uridine-cytidine kinase 2) gene. researchgate.net This enzyme is responsible for the first phosphorylation step that activates 5-Azacytidine; therefore, mutations in UCK2 can impair the drug's conversion to its active form. researchgate.net Forced expression of wild-type UCK2 in resistant cells has been shown to restore sensitivity to the drug. researchgate.net Other identified mechanisms include the upregulation of the de novo pyrimidine (B1678525) synthesis pathway, which can compete with the activation of 5-Azacytidine, and changes in genes involved in the DNA damage response. biorxiv.org In some models, co-mutations in epigenetic regulators like TET2 and DNMT3A have also been implicated in the response to hypomethylating agents. tum.de
Table 2: Key Mechanisms of Resistance to 5-Azacytidine Identified in Preclinical Models
| Mechanism Category | Specific Finding | Cell Line Models | References |
|---|---|---|---|
| Compensatory Pathways | Deregulation and activation of PI3K/AKT signaling pathway. | OCI-M2, SKM1, MOLM-13 | nih.govresearchgate.netnih.gov |
| Upregulation of WNT and chemokine signaling pathways. | OCI-M2 | nih.gov | |
| Gene Mutations | Point mutations in the UCK2 gene, impairing drug activation. | THP-1, HL-60, MOLM-13 | researchgate.netresearchgate.net |
| Variants in MDS-associated genes such as ASXL1, TP53, TET2. | OCI-M2 | researchgate.net | |
| Altered Drug Metabolism | Upregulation of CAD, the first enzyme in the de novo pyrimidine synthesis pathway. | In vitro models | biorxiv.org |
| Increased expression of cytidine (B196190) deaminase (CDA), which inactivates the drug. | In vitro models | biorxiv.org | |
| Chromatin Regulation | Disrupted chromatin regulation via the methylated H3K9/HP1γ axis is maintained in resistant cells. | U937, HL-60 | frontiersin.org |
Metabolic Tracing and Intracellular Fate Studies of 5 Azacytidine 15n4 in Research Models
Cellular Uptake and Transport Mechanisms of 5-Azacytidine-15N4
The entry of 5-Azacytidine-15N4 into cells is a critical first step for its therapeutic activity and is primarily mediated by specific protein transporters. chemicalbook.comfrontiersin.orgaacrjournals.org As a hydrophilic molecule, it cannot freely diffuse across the cell membrane. frontiersin.orgtandfonline.com Research has identified that 5-Azacytidine (B1684299) utilizes the same facilitated transport systems as the natural nucleoside, cytidine (B196190). chemicalbook.com
Two major families of human nucleoside transporters (NTs) are responsible for its uptake: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). frontiersin.orgaacrjournals.org
Human Equilibrative Nucleoside Transporters (hENTs): hENT1 has been identified as a key transporter for 5-Azacytidine in leukemia cells. nih.gov Transport through hENTs is sodium-independent. nih.gov Inhibition of hENT1 has been shown to significantly reduce the cellular uptake and cytotoxic effects of 5-Azacytidine. nih.gov
Human Concentrative Nucleoside Transporters (hCNTs): These transporters mediate the uptake of nucleosides in a sodium-dependent manner. aacrjournals.org Studies have shown that hCNT1 can mediate the uptake of 5-Azacytidine. aacrjournals.org Cells expressing hCNT1 are significantly more sensitive to the effects of the drug. aacrjournals.org
The expression levels of these transporters can be a determinant of drug sensitivity, with higher expression of hENT1 correlating with a better response to 5-Azacytidine in some cancer patients. researchgate.net
Intracellular Anabolism to Active Nucleotides (Mono-, Di-, Triphosphates)
Once inside the cell, 5-Azacytidine-15N4 must undergo a series of phosphorylation steps to become pharmacologically active. chemicalbook.combioline.org.br This anabolic process is catalyzed by several key enzymes:
Monophosphorylation: The initial and rate-limiting step is the conversion of 5-Azacytidine to 5-azacytidine monophosphate (5-aza-CMP). chemicalbook.com This reaction is catalyzed by the enzyme uridine-cytidine kinase (UCK) . chemicalbook.comdrugbank.com
Diphosphorylation: 5-aza-CMP is then rapidly converted to 5-azacytidine diphosphate (B83284) (5-aza-CDP) by pyrimidine (B1678525) monophosphate kinase (CMPK) . bioline.org.brdrugbank.com
Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active metabolite, 5-azacytidine triphosphate (5-aza-CTP). chemicalbook.combioline.org.brdrugbank.com
A portion of the 5-aza-CDP can also be reduced by the enzyme ribonucleotide reductase to form 5-aza-deoxycytidine diphosphate (5-aza-dCDP). bioline.org.brdrugbank.com This is subsequently phosphorylated to 5-aza-deoxycytidine triphosphate (5-aza-dCTP), which is a key metabolite for incorporation into DNA. drugbank.comnih.gov The 15N4 label in 5-Azacytidine-15N4 allows researchers to trace these anabolic conversions and quantify the levels of each phosphorylated species within the cell.
Quantification of 5-Azacytidine-15N4 Incorporation into Deoxyribonucleic Acid (DNA)
A critical aspect of 5-Azacytidine's mechanism of action involves its incorporation into DNA. chemicalbook.com The metabolite responsible for this is 5-aza-deoxycytidine triphosphate (5-aza-dCTP). drugbank.comnih.gov Once incorporated, it can trap DNA methyltransferase (DNMT) enzymes, leading to hypomethylation of the DNA. fda.gov
The use of 15N4-labeled 5-Azacytidine allows for precise quantification of its incorporation into the DNA of treated cells. Advanced analytical techniques, such as accelerator mass spectrometry (AMS), have been developed to measure the low levels of incorporation with high sensitivity. nih.gov This method can quantify as little as one molecule of azacitidine incorporated per approximately 2 x 10^7 nucleotides in peripheral blood mononuclear cells. nih.gov
Studies have shown that approximately 10-20% of the administered 5-Azacytidine is ultimately incorporated into cellular DNA. nih.govasm.orgoncotarget.com This incorporation is a key event leading to the drug's epigenetic modifying effects. The ability to quantify this incorporation provides a direct measure of target engagement and can be correlated with therapeutic efficacy.
Quantification of 5-Azacytidine-15N4 Incorporation into Ribonucleic Acid (RNA)
The majority of intracellular 5-Azacytidine is incorporated into RNA. drugbank.comoncotarget.comaacrjournals.org The active metabolite for this process is 5-azacytidine triphosphate (5-aza-CTP). drugbank.comnih.gov It is estimated that 80-90% of the drug that enters the cell is incorporated into various RNA species. nih.govoncotarget.comaacrjournals.org
This incorporation into RNA has significant cytotoxic effects, including:
Disruption of polyribosome assembly. drugbank.com
Inhibition of protein synthesis. drugbank.com
Defective methylation and acceptor function of transfer RNA (tRNA). drugbank.com
The 15N4 label is crucial for tracking and quantifying the extent of RNA incorporation. Techniques like liquid chromatography-mass spectrometry (LC-MS) and accelerator mass spectrometry (AMS) can be employed to measure the amount of 15N4-azacytidine present in RNA pools. nih.govnih.gov For instance, AMS has been utilized to establish lower limits of quantification for azacitidine incorporation into RNA in mouse peripheral blood mononuclear cells and bone marrow. nih.gov
Isotopic Flux Analysis to Determine Pathway Activity and Turnover Rates
Isotopic flux analysis using 5-Azacytidine-15N4 provides a dynamic view of its metabolic processing within the cell. By monitoring the rate at which the 15N4 label moves through the different metabolic pathways, researchers can determine the activity of key enzymes and the turnover rates of the various metabolites.
For example, by measuring the rate of formation of 15N4-labeled 5-aza-CMP, 5-aza-CDP, and 5-aza-CTP, the activity of uridine-cytidine kinase, CMP kinase, and NDP kinase, respectively, can be assessed. Similarly, the rate of appearance of 15N4-azacytidine in DNA and RNA provides a direct measure of the flux through these two major pathways. This information is invaluable for understanding how cellular metabolism influences the efficacy of the drug and how resistance might develop.
Catabolism and Elimination Pathways of 5-Azacytidine-15N4 and its Metabolites in Research Models
5-Azacytidine-15N4 and its metabolites are subject to catabolic processes and are eventually eliminated from the body. The primary routes of metabolism are spontaneous hydrolysis and enzymatic deamination. drugbank.comcancercareontario.ca
The main route of excretion for 5-azacytidine and its metabolites is through the urine. fda.goveuropa.eu In studies with radiolabeled azacitidine, it was found that approximately 50% of the radioactivity from a subcutaneous dose was recovered in the urine. drugbank.com Following intravenous administration, this value was higher, at around 85%. drugbank.com Fecal excretion accounts for a very small fraction, less than 1%. drugbank.com
A key enzyme involved in the catabolism of 5-Azacytidine is cytidine deaminase (CDA) . drugbank.comcancercareontario.caaacrjournals.org This enzyme catalyzes the deamination of 5-Azacytidine, converting it to 5-azauridine (B75256). chemicalbook.commdpi.com This process is considered a detoxification or inactivation step, as 5-azauridine does not possess the same therapeutic activities as 5-Azacytidine. nih.govprospecbio.com
The activity of CDA can significantly impact the half-life and efficacy of 5-Azacytidine. aacrjournals.org Higher levels of CDA have been associated with more rapid drug clearance and potentially reduced therapeutic benefit in some instances. aacrjournals.orgnih.gov The 15N4 label can be used to trace the deamination process, allowing for the quantification of 15N4-labeled 5-azauridine and providing insights into the rate of CDA-mediated catabolism in different research models.
Spontaneous Hydrolysis and Degradation
The chemical stability of 5-azacytidine, and by extension its isotopically labeled analogue 5-Azacytidine-15N4, is a critical factor in its biological activity and in the interpretation of metabolic tracing studies. The compound is known to be unstable in aqueous solutions, undergoing spontaneous hydrolysis that leads to a series of degradation products. fda.govchemicalbook.com This instability is dependent on factors such as pH and temperature. nih.govresearchgate.net
The degradation process of 5-azacytidine is characterized by a two-step hydrolytic pathway. researchgate.net The initial step involves a rapid and reversible hydrolysis of the s-triazine ring. researchgate.netnih.gov This leads to the formation of a labile intermediate, N-formylguanylribosylurea (RGU-CHO). researchgate.netnih.gov Subsequently, this intermediate undergoes a slower, irreversible hydrolysis to yield ribosylguanylurea (RGU). researchgate.netnih.gov The equilibrium of the initial reversible reaction can influence the apparent rate of 5-azacytidine degradation. sigmaaldrich.com
The kinetics of this degradation have been investigated. Below a pH of 3, the loss of the drug appears to follow first-order kinetics. nih.gov However, at a pH above 2.6, the degradation kinetics are more complex and are described as biphasic. nih.gov The compound demonstrates its greatest stability in the pH range of 6.5 to 7.0. nih.govnih.gov
In highly acidic conditions (pH less than 1), alternative degradation products have been identified, including 5-azacytosine (B16484) and 5-azauracil. nih.gov The use of 5-Azacytidine-15N4 in metabolic studies allows for the precise tracing of the nitrogen atoms from the triazine ring into these various degradation products, providing a clearer picture of its intracellular fate.
Detailed Research Findings
Several studies have elucidated the specifics of 5-azacytidine's hydrolytic degradation. Research employing techniques such as high-pressure liquid chromatography (HPLC) and 13C-NMR spectroscopy has unequivocally confirmed the hydrolysis sequence and the existence of the N-formylguanylribosylurea intermediate. nih.gov These studies established an equilibrium constant of 0.58 ± 0.03 for the reversible ring-opening step between pH 5.6 and 8.5. nih.gov
The rate of degradation is also significantly influenced by temperature. For instance, in a phosphate-buffered saline solution at pH 7.4 and heated to 50°C, the half-life of 5-azacytidine is approximately 90 minutes. sigmaaldrich.com The degradation is markedly accelerated at physiological temperature (37°C) compared to lower temperatures. researchgate.net
Table 1: Hydrolysis and Degradation Characteristics of 5-Azacytidine
| Parameter | Description | Reference |
|---|---|---|
| Primary Degradation Pathway | Two-step hydrolysis: Reversible formation of N-formylguanylribosylurea (RGU-CHO) followed by irreversible formation of ribosylguanylurea (RGU). | researchgate.netnih.gov |
| Kinetics | Apparent first-order kinetics below pH 3; Biphasic kinetics above pH 2.6. | nih.gov |
| pH of Maximum Stability | 6.5 - 7.0 | nih.govnih.gov |
| Degradation Products (pH < 1) | 5-azacytosine, 5-azauracil | nih.gov |
| Half-life (pH 7.4, 50°C) | Approximately 90 minutes | sigmaaldrich.com |
| Equilibrium Constant (pH 5.6-8.5) | 0.58 ± 0.03 for the reversible formation of RGU-CHO. | nih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| 5-Azacytidine-15N4 |
| 5-azacytidine |
| N-formylguanylribosylurea (RGU-CHO) |
| ribosylguanylurea (RGU) |
| 5-azacytosine |
Advanced Experimental Models and Methodologies Utilizing 5 Azacytidine 15n4
In Vitro Cell Culture Systems
Immortalized and Primary Cell Line Applications
The study of 5-Azacytidine (B1684299) in immortalized and primary cell lines has been foundational to understanding its role as a DNA methyltransferase (DNMT) inhibitor. In numerous cancer cell lines, it has been shown to reactivate epigenetically silenced tumor suppressor genes. researchgate.netresearchgate.net For instance, treatment of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) cell lines (including A549, HTB56, U937, and HL60) with low doses of 5-Azacytidine demonstrated synergistic activity with cytotoxic drugs. nih.gov This was accompanied by significant DNA hypomethylation at thousands of CpG sites, including those within tumor suppressor genes like MGMT and THRB. nih.gov
In human hepatocellular carcinoma (HCC) cell lines (JHH-6 and HuH-7), 5-Azacytidine downregulates cell viability, growth, and migration. nih.govmdpi.com Mechanistically, this was linked to the upregulation of miR-139-5p, which in turn impairs pro-proliferative and pro-migratory pathways. nih.govmdpi.com Similarly, in colon cancer HCT-116 cells, 5-Azacytidine and its analogues inhibit cell growth and induce apoptosis by down-regulating DNMT1 and up-regulating cell cycle inhibitors of the CIP/KIP and INK4 families. brieflands.com
Beyond cancer, 5-Azacytidine is used to study and manipulate cellular differentiation. In studies involving rat bone marrow mesenchymal stem cells, 5-Azacytidine treatment inhibited the methylation of the Sox2 promoter, leading to increased Sox2 mRNA expression and hindering differentiation into hepatocytes. nih.gov Research on three human cell lines—B-lymphoma, myeloma, and squamous lung carcinoma—revealed that 5-Azacytidine treatment could induce profound and stable changes in proliferative activity, significantly shortening population-doubling times and increasing cloning efficiencies in some subclones. nih.govnih.gov These changes were associated with significant hypomethylation. nih.govnih.gov
| Cell Line Type | Specific Cell Line(s) | Key Research Findings | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | U937, HL60, P39 | Synergistic effects with cytotoxic drugs; decreased cell growth and proliferation; induction of apoptosis. | nih.govnih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | A549, HTB56 | Synergistic effects with cytotoxic drugs; G0/G1 phase arrest; re-expression of TFPI-2 via promoter demethylation. | nih.govwaocp.org |
| Hepatocellular Carcinoma (HCC) | JHH-6, HuH-7 | Downregulated cell viability, growth, and migration via upregulation of miR-139-5p and subsequent pathway inhibition. | nih.govmdpi.com |
| Breast Cancer | MCF-7 | Induction of apoptosis; no significant difference in RARβ2 gene expression compared to encapsulated form. | nih.gov |
| Colon Cancer | HCT-116 | Inhibited cell growth and induced apoptosis through upregulation of CIP/KIP and INK4 family genes. | brieflands.com |
| Mesenchymal Stem Cells (Rat) | Thy-1+Lin- | Inhibited Sox2 promoter methylation, increased Sox2 mRNA expression, and hindered differentiation. | nih.gov |
Three-Dimensional (3D) Cell Culture Models (e.g., Organoids, Spheroids)
Three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant environment to study cellular processes and drug responses. The application of DNA demethylating agents in these systems provides critical insights. In a study using intestinal tumor organoids derived from Apc(Min/+) mice, the related compound 5-aza-2'-deoxycytidine was used to investigate the effects of DNA demethylation. nih.govresearchgate.net Treatment with the demethylating agent significantly reduced the cell proliferation of the tumor organoids. nih.gov Microarray analyses revealed that this effect was associated with the activation of interferon-responsive genes, suggesting that DNA demethylation suppresses tumor organoid proliferation by inducing an anti-viral-like response. nih.govresearchgate.net
In studies on EMT-6 murine mammary carcinoma spheroids, 5-Azacytidine caused the edge of the spheroids to grow in a loose, less compact fashion, contrasting with the increased compaction observed with other epigenetic modifiers like Trichostatin A. researchgate.net This indicates that 5-Azacytidine can alter the cytoarchitecture and cell-cell adhesion within these 3D structures, which is crucial for understanding its impact on tumor invasion and metastasis.
Use in Animal Models for Mechanistic In Vivo Studies (Excluding Clinical Efficacy)
Xenograft Models for Molecular Mechanism Elucidation
Xenograft models, where human cells are implanted into immunocompromised mice, are vital for studying the in vivo molecular mechanisms of action of compounds like 5-Azacytidine. In a patient-derived IDH1 mutant glioma xenograft model, long-term administration of 5-Azacytidine led to a reduction in DNA methylation of promoter loci. nih.govjohnshopkins.edu This epigenetic change was associated with the induction of glial differentiation, a reduction in cell proliferation, and significant tumor growth reduction. nih.govjohnshopkins.edu Similarly, in an orthotopic xenograft model using BT142 IDH1 mutant glioma cells, 5-Azacytidine treatment decreased the expression of the proliferation marker Ki-67 and augmented the expression of the differentiation marker GFAP. nih.gov
Studies on hepatocellular carcinoma also utilized a xenograft mouse model with HuH-7 cells. nih.govmdpi.com The findings confirmed the in vitro results, showing that 5-Azacytidine could impair HCC development by upregulating miR-139-5p, which in turn affects downstream pro-proliferative and pro-migratory pathways. nih.govmdpi.com In non-small cell lung cancer xenograft models, 5-Azacytidine treatment resulted in a notable reduction in tumor growth, which was linked to the upregulation of apoptosis-related genes and downregulation of cell proliferation-related genes. nih.govnih.gov
| Cancer Type | Xenograft Model | Key Mechanistic Findings | Reference |
|---|---|---|---|
| IDH1 Mutant Glioma | Patient-derived anaplastic astrocytoma; BT142 cells | Reduced DNA methylation, induced glial differentiation (increased GFAP), and reduced cell proliferation (decreased Ki-67). | nih.govjohnshopkins.edunih.gov |
| Hepatocellular Carcinoma | HuH-7 cells | Upregulation of miR-139-5p, impairing ROCK2/cyclin D1/E2F1 pro-proliferative pathway. | nih.govmdpi.com |
| Non-Small Cell Lung Cancer | Subcutaneous and orthotopic models | Upregulation of apoptosis-related genes and downregulation of cell proliferation-related genes. | nih.govnih.gov |
Genetically Engineered Mouse Models for Specific Pathway Studies
Genetically engineered mouse models (GEMMs) allow for the investigation of drug mechanisms in the context of specific genetic alterations that drive disease. To study the ability of 5-Azacytidine to activate silenced genes, researchers used Mov-7 and Mov-10 mouse substrains, which carry highly methylated and unexpressed Moloney murine leukemia proviruses. nih.gov A single injection of 5-Azacytidine into postnatal mice induced transcription of these endogenous defective proviral genomes in the thymus, spleen, and liver, demonstrating its efficiency in activating silent genes in various tissues in vivo. nih.gov
In another study, immunocompetent syngeneic mouse models of leukemia (C1498) were used to delineate changes in the immune microenvironment following 5-Azacytidine treatment. nih.gov The compound was found to re-establish the expression of immune-related transcripts, suppress the leukemic burden, and extend survival. nih.gov Analysis of the immune microenvironment revealed alterations, including an increase in immune checkpoint protein expression, providing insight into potential mechanisms of action and resistance. nih.gov
Integration with Multi-Omics Approaches in Systems Biology
The integration of 5-Azacytidine-15N4 with multi-omics technologies is essential for a systems-level understanding of its biological effects. The isotopically labeled compound is particularly valuable in quantitative mass spectrometry-based proteomics and metabolomics to trace the metabolic fate of the drug and its impact on cellular pathways.
Genome-wide DNA methylation analysis using 450K bead arrays has been employed to map the specific CpG sites affected by 5-Azacytidine in AML and NSCLC cells. nih.gov These studies identified thousands of hypomethylated CpG sites, providing a global view of the epigenetic reprogramming induced by the drug. nih.gov Microarray and qPCR analyses have been used to correlate these epigenetic changes with alterations in gene expression. In NSCLC models, microarray analysis revealed significant expression changes, including the upregulation of apoptosis-related genes and downregulation of proliferation-related genes. nih.govnih.gov Similarly, in intestinal tumor organoids, microarrays identified the activation of interferon-responsive genes following treatment with a 5-Azacytidine analogue. nih.gov
More recently, an unbiased immunopeptidomics workflow was used to analyze how 5-Azacytidine affects the presentation of neoantigens in microsatellite-unstable HCT-116 cells. nih.gov The study found that 5-Azacytidine, acting as an inhibitor of nonsense-mediated RNA decay (NMD), stabilizes frameshift-bearing transcripts. nih.gov This leads to an increased presentation of immunogenic frameshift-derived neoepitopes on HLA class I molecules, highlighting a novel mechanism by which 5-Azacytidine can modulate the anti-tumor immune response. nih.gov
Combined Methylome, Transcriptome, and Proteome Profiling
A comprehensive review of scientific literature reveals no studies that have conducted combined methylome, transcriptome, and proteome profiling using 5-Azacytidine-15N4 as the investigational compound. Research in this domain consistently employs the unlabeled 5-Azacytidine to explore its biological and therapeutic effects.
In such studies, which integrate these "multi-omics" approaches, 5-Azacytidine is used to induce changes in DNA methylation, which in turn lead to alterations in gene expression (transcriptome) and protein synthesis (proteome). For instance, quantitative proteomic analyses have been performed on cells treated with unlabeled 5-Azacytidine to identify proteins and cellular pathways affected by the drug. nih.gov These studies provide a holistic view of the cellular response to demethylation.
While there are no data tables detailing the specific effects of 5-Azacytidine-15N4 from such integrated analyses, the following table illustrates the type of data generated in studies using the unlabeled compound, showing hypothetical integrated changes.
| Gene/Protein | Methylation Change | Transcriptional Change (mRNA) | Proteomic Change (Protein Abundance) |
| Gene A | Hypomethylation | Upregulation | Increased |
| Gene B | Hypomethylation | Upregulation | Increased |
| Protein C | - | Downregulation | Decreased |
| Protein D | - | No significant change | Decreased |
| This table is illustrative of the data generated from multi-omics studies of the unlabeled 5-Azacytidine and does not represent actual data for 5-Azacytidine-15N4. |
Metabolomic Profiling in Response to 5-Azacytidine-15N4
Similarly, there is no available scientific literature that details metabolomic profiling studies conducted in direct response to treatment with 5-Azacytidine-15N4. The primary role of 5-Azacytidine-15N4 in this context is as an internal standard for the accurate quantification of 5-Azacytidine and its metabolites in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolomic studies investigating the broader metabolic consequences of treatment with unlabeled 5-Azacytidine have been conducted. These studies aim to understand how the drug-induced epigenetic modifications ultimately impact cellular metabolism. For example, research has explored the effects of 5-Azacytidine on the one-carbon metabolism pathway, which is crucial for providing the methyl groups for DNA methylation.
While direct metabolomic data for 5-Azacytidine-15N4 is not available, the table below provides a hypothetical representation of metabolomic changes that could be observed in response to the unlabeled 5-Azacytidine, based on its known biological activities.
| Metabolite | Pathway | Change in Abundance |
| S-adenosylmethionine (SAM) | One-carbon metabolism | Decreased |
| S-adenosylhomocysteine (SAH) | One-carbon metabolism | Increased |
| Choline | One-carbon metabolism | Decreased |
| Methionine | One-carbon metabolism | No significant change |
| This table is a hypothetical representation of metabolomic data from studies with unlabeled 5-Azacytidine and is not based on experimental data for 5-Azacytidine-15N4. |
Future Directions and Emerging Research Avenues for 5 Azacytidine 15n4
Development of Novel Isotope-Labeled Analogs and Tracers
The synthesis of isotopically labeled versions of 5-Azacytidine (B1684299), including with 15N, has been a significant step in enabling more precise research into its mechanisms of action. google.com The development of novel analogs of 5-Azacytidine-15N4 is a promising frontier. These new molecules could be designed to have altered metabolic stability, enhanced cellular uptake, or specific targeting capabilities. For instance, the creation of prodrugs, such as the synthesis of amphiphilic self-assemblies of azacitidine with omega-3 fatty acids, demonstrates a strategy to improve drug delivery and protect the molecule from degradation. nih.gov Applying similar principles to 5-Azacytidine-15N4 could lead to the development of tracers that can be more effectively delivered to specific tissues or cellular compartments, allowing for more detailed in vivo tracking and mechanistic studies.
Future research in this area could focus on:
Site-specific labeling: Introducing 15N atoms at different positions within the azacitidine molecule to trace the fate of specific chemical moieties during metabolic processes.
Dual-labeling: Combining 15N labeling with other isotopes, such as 13C or 3H, to simultaneously track different parts of the molecule and its metabolites.
Functionalized analogs: Attaching imaging agents or affinity tags to 5-Azacytidine-15N4 to enable its visualization and isolation from complex biological samples.
These advancements will provide researchers with a more sophisticated toolkit to dissect the intricate pathways influenced by this important epigenetic modulator.
Elucidation of Non-Canonical Epigenetic and Metabolic Effects
While 5-Azacytidine is primarily known as a DNA methyltransferase (DNMT) inhibitor, emerging evidence suggests that it exerts a range of "non-canonical" effects that are independent of its role in DNA demethylation. nih.gov A significant portion of 5-Azacytidine is incorporated into RNA, which can impact RNA metabolism and protein synthesis. mdpi.comnih.gov The use of 5-Azacytidine-15N4 as a tracer can be instrumental in quantifying its incorporation into different RNA species and understanding the downstream consequences.
Recent studies have revealed that 5-Azacytidine can significantly reprogram cellular metabolism. For example, it has been shown to interfere with cholesterol and lipid metabolism by reducing the expression of key genes involved in these pathways. nih.gov This effect appears to be independent of DNA methylation and may be linked to the drug's impact on pyrimidine (B1678525) biosynthesis. nih.gov Another surprising discovery is that 5-azacytidine can inhibit nonsense-mediated RNA decay (NMD), a cellular quality control mechanism, in a MYC-dependent manner. nih.govresearchgate.net This finding suggests a completely novel mechanism by which this drug can alter gene expression.
Table 1: Investigated Non-Canonical Effects of 5-Azacytidine
| Non-Canonical Effect | Key Findings | Potential Research Application for 5-Azacytidine-15N4 |
| Interference with Lipid Metabolism | Reprograms glycerolipid biosynthesis and prevents the activation of master transcription factors that regulate lipid homeostasis. nih.gov | Tracing the metabolic fate of the 15N4-labeled ribose and triazine ring to understand how it perturbs metabolic pathways. |
| Inhibition of Nonsense-Mediated Decay (NMD) | Inhibits NMD in a dose-dependent fashion, upregulating the expression of PTC-containing transcripts. nih.govresearchgate.net | Quantifying the incorporation of 5-Azacytidine-15N4 into RNA to correlate with the degree of NMD inhibition. |
| Reorganization of Histone Modifications | Can lead to changes in repressive histone marks, such as H3K27me3 and H3K9me3, independent of DNA methylation changes at gene promoters. nih.gov | Using 15N4-labeled azacitidine in chromatin immunoprecipitation (ChIP) followed by mass spectrometry to identify proteins that interact with the incorporated drug. |
By employing 5-Azacytidine-15N4, researchers can more accurately trace the molecule's journey within the cell and dissect these methylation-independent mechanisms.
Refinement of Quantitative Analytical Methodologies for High-Throughput Applications
The instability of 5-Azacytidine in aqueous solutions presents a significant challenge for its accurate quantification in biological samples. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, and the use of stable isotope-labeled internal standards like 5-Azacytidine-15N4 is crucial for achieving high accuracy and precision. nih.govresearchgate.netnih.gov These internal standards co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for reliable correction of experimental variability. researchgate.net
Current LC-MS/MS methods have been developed to quantify 5-azacytidine in plasma with a lower limit of quantitation of 5 ng/mL. johnshopkins.edu A novel, multiparameter quantitative mass spectrometry method termed 'AZA-MS' has been developed to simultaneously measure the abundance of the ribonucleoside and deoxyribonucleoside forms of azacitidine in RNA, DNA, and the cytoplasm within the same sample. researchgate.netnih.gov This method utilizes 5-azacytidine-15N4 and 5-aza-2′-deoxycytidine-15N4 as internal standards. nih.gov
Future refinements of these methodologies will likely focus on:
Increased throughput: Developing faster and more automated sample preparation and LC-MS/MS analysis protocols to accommodate larger clinical and preclinical studies.
Enhanced sensitivity: Pushing the limits of detection to quantify 5-Azacytidine-15N4 and its metabolites in smaller sample volumes or in tissues with low drug penetration.
Multiplexing capabilities: Expanding the AZA-MS approach to simultaneously quantify a broader range of epigenetic modifications and metabolic markers, providing a more comprehensive picture of the drug's effects.
These advancements will be critical for personalized medicine approaches, where monitoring drug levels and their biological effects in individual patients can guide treatment decisions.
Exploration of 5-Azacytidine-15N4 in Emerging Biological Systems (e.g., Microbiome-Epigenome Interactions)
The gut microbiome is increasingly recognized as a key modulator of host physiology, including the response to therapeutic drugs. mdpi.com Microbial metabolites can directly influence the host's epigenetic landscape, for example, by providing substrates for histone modifications. nih.gov Isotope tracing experiments have demonstrated that carbon from microbially produced butyrate (B1204436) can be incorporated into host histone acetyl groups. nih.gov This highlights the potential for using stable isotope-labeled compounds to study the intricate interplay between the microbiome and host epigenetics.
While direct studies involving 5-Azacytidine-15N4 in the context of the microbiome are yet to be conducted, this is a fertile area for future research. The gut microbiota could potentially metabolize 5-Azacytidine, altering its bioavailability and efficacy. Conversely, 5-Azacytidine could impact the composition and metabolic output of the gut microbiome.
Table 2: Potential Applications of 5-Azacytidine-15N4 in Microbiome-Epigenome Research
| Research Question | Proposed Experimental Approach | Expected Outcome |
| Does the gut microbiome metabolize 5-Azacytidine? | Administer 5-Azacytidine-15N4 to conventional and germ-free animal models and analyze fecal and plasma samples for labeled metabolites using LC-MS/MS. | Identification of microbial-derived metabolites of 5-Azacytidine and quantification of the microbiome's contribution to its systemic exposure. |
| How does 5-Azacytidine affect the metabolic output of the gut microbiome? | Treat animal models with 5-Azacytidine and use stable isotope tracing with labeled nutrients (e.g., 13C-glucose) to track changes in the production of key microbial metabolites. | Understanding how the drug alters the metabolic functions of the gut microbiota. |
| Can microbial metabolites influence the epigenetic effects of 5-Azacytidine? | Co-administer 5-Azacytidine-15N4 with specific microbial metabolites (e.g., butyrate) and assess changes in DNA methylation and histone modifications in host tissues. | Elucidation of synergistic or antagonistic interactions between microbial products and epigenetic drugs. |
Utilizing 5-Azacytidine-15N4 as a tracer in these studies will be crucial for dissecting the complex, bidirectional communication between the host and its microbial inhabitants.
Predictive Modeling of 5-Azacytidine-15N4's Biological Impact via Computational Approaches
Computational, or in silico, approaches are becoming indispensable tools in drug discovery and development, offering the potential to predict a compound's biological activity and pharmacokinetic/pharmacodynamic (PK/PD) properties. ijcaonline.orgijsdr.org Molecular docking studies can predict the binding affinity of 5-Azacytidine and its analogs to target enzymes like DNMTs. nih.gov PK/PD modeling can simulate the time course of drug concentration in the body and its corresponding biological effects, helping to optimize dosing schedules. nih.govresearchgate.netresearchgate.net
For 5-Azacytidine-15N4, computational modeling can be particularly valuable in several ways:
Predicting the impact of isotope labeling: While the biological effects of heavy isotope substitution are generally considered minimal, subtle differences in reaction kinetics can occur. Computational models can help predict whether the 15N4 substitution in 5-Azacytidine alters its binding to DNMTs or its metabolism.
Designing novel analogs: In silico screening of virtual libraries of 5-Azacytidine-15N4 analogs can identify candidates with improved properties, such as enhanced binding to specific DNMT isoforms or altered metabolic stability, before undertaking costly and time-consuming chemical synthesis.
Integrating multi-omics data: By combining PK/PD models with data from genomics, transcriptomics, and metabolomics experiments (many of which can be enhanced by the use of 5-Azacytidine-15N4), it will be possible to build comprehensive systems-level models of the drug's action. These models will provide a deeper understanding of the complex network of interactions that mediate the therapeutic and off-target effects of 5-Azacytidine.
The synergy between experimental studies using 5-Azacytidine-15N4 and predictive computational modeling will accelerate the pace of discovery in epigenetic research and pave the way for more effective and personalized therapies.
Q & A
Basic Research Questions
Q. What is the mechanism by which 5-Azacytidine-15N4 inhibits DNA methyltransferase (Dnmt) activity, and how can this be experimentally validated?
- Methodological Answer : 5-Azacytidine-15N4 incorporates into DNA and RNA, replacing cytidine during replication. Its nitrogen atom at position 5 forms a covalent adduct with Dnmt, inducing a conformational change that irreversibly inhibits methyltransferase activity . To validate this, researchers can:
- Use isothermal titration calorimetry (ITC) to measure binding affinity between 5-Azacytidine-15N4 and recombinant Dnmt.
- Perform mass spectrometry (LC-MS) to confirm the incorporation of 15N4-labeled nucleosides into genomic DNA .
- Compare methylation levels via bisulfite sequencing in treated vs. untreated cells.
Q. How can researchers ensure reproducibility when synthesizing or analyzing 5-Azacytidine-15N4 in epigenetic studies?
- Methodological Answer : Reproducibility requires strict adherence to protocols:
- Document synthesis steps (e.g., isotopic purity verification via NMR or HPLC ) and provide raw spectral data in supplementary materials .
- Use internal standards like 5mC-d3 or 2dC-13C15N2 in LC-MS workflows to normalize analyte recovery and minimize batch variability .
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate critical experimental details (main text) from supplementary validation data .
Advanced Research Questions
Q. How can isotopic labeling (15N4) in 5-Azacytidine be leveraged to distinguish its genomic incorporation from endogenous cytidine in dynamic DNA demethylation studies?
- Methodological Answer :
- Stable isotope tracing : Administer 5-Azacytidine-15N4 to cell cultures and isolate DNA/RNA at timed intervals. Use LC-MS/MS with selective reaction monitoring (SRM) to quantify 15N4-labeled nucleosides against unlabeled counterparts .
- Pulse-chase experiments : Combine with RNAse treatment to differentiate DNA-specific incorporation from RNA interference effects .
- Data normalization : Express results as molar ratios (15N4-labeled/total nucleosides) to account for cell proliferation variability.
Q. What experimental strategies address contradictions in reported dose-dependent effects of 5-Azacytidine-15N4 on global DNA demethylation?
- Methodological Answer : Discrepancies may arise from cell-type specificity or assay limitations. Mitigate these by:
- Performing dose-response curves across multiple cell lines (e.g., cancer vs. primary cells) with standardized viability assays (e.g., MTT).
- Validating demethylation using orthogonal methods: Methylated DNA immunoprecipitation (MeDIP-seq) and pyrosequencing of repetitive elements (e.g., LINE-1) .
- Analyzing Dnmt isoform expression (e.g., DNMT1 vs. DNMT3A/B) via qPCR or Western blot to identify context-dependent mechanisms .
Q. How should researchers design controls to isolate the epigenetic effects of 5-Azacytidine-15N4 from off-target transcriptional or cytotoxic effects?
- Methodological Answer :
- Pharmacological controls : Use decitabine (a DNA-specific Dnmt inhibitor) to distinguish DNA- vs. RNA-mediated effects .
- Rescue experiments : Co-treat with S-adenosylmethionine (SAM) to restore methylation capacity.
- Time-course transcriptomics : Pair RNA-seq data with methylation arrays to correlate demethylation with gene expression changes, filtering out transient stress responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
